![molecular formula C11H14N2O3 B14408830 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid CAS No. 85606-79-7](/img/structure/B14408830.png)
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is a chemical compound with the molecular formula C11H14N2O3. It is also known by its IUPAC name, N-(anilinocarbonyl)-2-methylalanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylalanine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylalanine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a phenylcarbamoyl group.
2-Methyl-3-[(phenylcarbamoyl)amino]butanoic acid: Similar structure but with an additional methyl group on the propanoic acid chain.
Uniqueness
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
85606-79-7 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-methyl-3-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16) |
Clé InChI |
GXVQLCQLDFGOMM-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)NC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


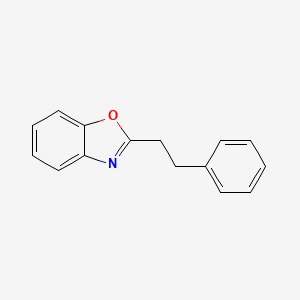
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
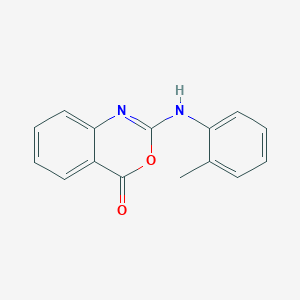
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
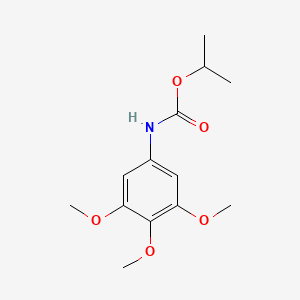
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
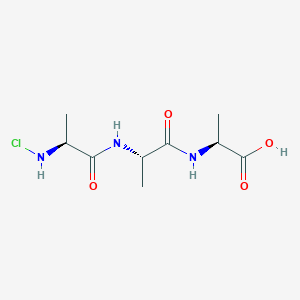
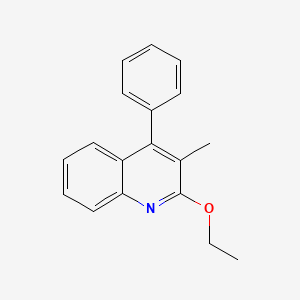
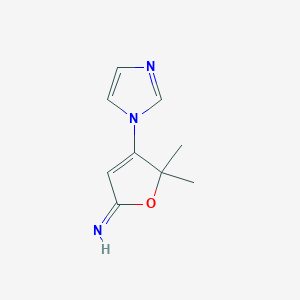
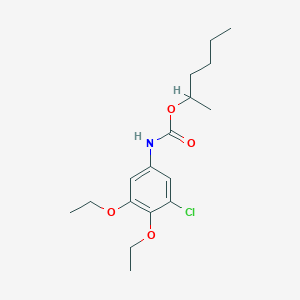
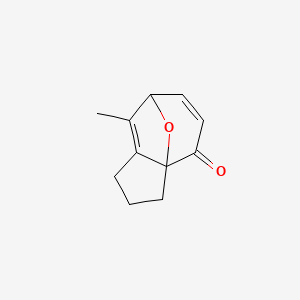
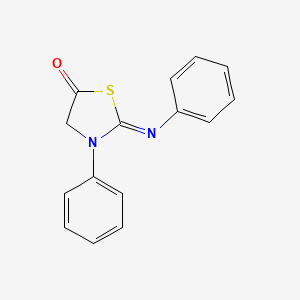
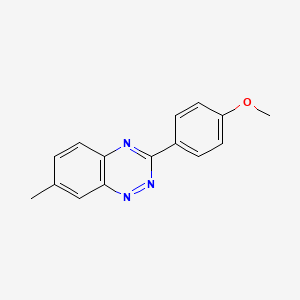
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
